(Dodecyloxy)(oxo)acetate

Surfactant chemistry Oxalate monoester Anionic emulsifier

(Dodecyloxy)(oxo)acetate (CAS 185043-26-9), systematically named 2‑dodecoxy‑2‑oxoacetate or ethanedioic acid monododecyl ester, is a C₁₄ monoalkyl oxalate carrying a formal charge of −1. It belongs to the class of oxalic acid monoesters, which function as low‑molecular‑weight anionic surfactants owing to their amphiphilic architecture—a lipophilic dodecyl (C₁₂) chain linked via an ester bond to a polar oxalate head group.

Molecular Formula C14H25O4-
Molecular Weight 257.35 g/mol
CAS No. 185043-26-9
Cat. No. B3048889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dodecyloxy)(oxo)acetate
CAS185043-26-9
Molecular FormulaC14H25O4-
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(=O)[O-]
InChIInChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h2-12H2,1H3,(H,15,16)/p-1
InChIKeyWQTUTNVIOPLRQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Dodecyloxy)(oxo)acetate (CAS 185043-26-9) – Chemical Identity, Surfactant Class, and Procurement Classification


(Dodecyloxy)(oxo)acetate (CAS 185043-26-9), systematically named 2‑dodecoxy‑2‑oxoacetate or ethanedioic acid monododecyl ester, is a C₁₄ monoalkyl oxalate carrying a formal charge of −1 [1]. It belongs to the class of oxalic acid monoesters, which function as low‑molecular‑weight anionic surfactants owing to their amphiphilic architecture—a lipophilic dodecyl (C₁₂) chain linked via an ester bond to a polar oxalate head group [1][2]. Its computed physicochemical properties (MW 257.35 g·mol⁻¹, XLogP3 6.2, topological polar surface area 66.4 Ų) are consistent with a surface‑active agent designed for water‑in‑oil emulsion stabilization [1]. The compound is commercially available as a specialty research chemical and is primarily utilized as a synthetic building block and as a cleavable emulsifier in miniemulsion systems [2].

Why Generic Surfactant Substitution Fails for (Dodecyloxy)(oxo)acetate in Miniemulsion and Synthetic Applications


Although numerous C₁₂ anionic surfactants (e.g., sodium dodecyl sulfate, sodium lauryl sulfoacetate) exist, (dodecyloxy)(oxo)acetate differentiates itself through its oxalate monoester architecture, which simultaneously delivers low molecular mass, a readily cleavable ester linkage, and a carboxylate head group with minimal spacer atoms between the carbonyls [1][2]. These structural features directly govern interfacial adsorption kinetics, droplet size control, and triggered emulsion breakdown—parameters that cannot be replicated by sulfate‑ or sulfonate‑based surfactants because their head‑group chemistry and degradation pathways differ fundamentally [2]. Consequently, substituting (dodecyloxy)(oxo)acetate with a generic C₁₂ anionic surfactant without re‑optimizing the formulation will alter miniemulsion stability, droplet size distribution, and post‑reaction phase‑separation efficiency, leading to process failure or increased purification burden [2].

Quantitative Comparator Evidence for (Dodecyloxy)(oxo)acetate (CAS 185043-26-9): Head‑to‑Head and Class‑Level Differentiation


Monoester vs. Diester: Free Carboxylate Enables Anionic Surface Activity Absent in Didodecyl Oxalate

(Dodecyloxy)(oxo)acetate is the mono‑dodecyl ester of oxalic acid and exists as the carboxylate anion (formal charge −1) under neutral‑to‑basic conditions, providing true anionic surfactant character [1]. Its closest structural analog, didodecyl oxalate (CAS 5132‑19‑4), is the symmetrical diester lacking any ionizable group and is therefore non‑ionic [2]. The presence of the free carboxylate in the monoester enables pH‑dependent charge modulation and alkali‑triggered cleavage—features that are structurally impossible for the diester [1][3].

Surfactant chemistry Oxalate monoester Anionic emulsifier Structural comparator

Optimal Hydrophobic Chain Length for Miniemulsion Droplet Size Control: C₁₂–C₁₄ Monoalkyl Oxalates Outperform Shorter and Longer Homologs

A systematic screening of oxalic acid monoesters with varying alkyl chain lengths for water‑in‑oil miniemulsion stabilization demonstrated that emulsifiers bearing a carbon chain length of 12–14 carbons (i.e., the dodecyl and tetradecyl homologs) produced the smallest droplet sizes and most homogeneous emulsions, outperforming both shorter (C₈–C₁₀) and longer (C₁₆–C₁₈) chain analogs [1]. The dodecyl monoester (dodecyloxy)(oxo)acetate resides precisely at the experimentally identified optimum for this application.

Miniemulsion Droplet size Structure–activity relationship Oxalate monoesters

Base‑Triggered Cleavability vs. Conventional Non‑Cleavable Surfactants: Enabling On‑Demand Emulsion Phase Separation

Unlike conventional anionic surfactants such as sodium dodecyl sulfate (SDS) or sodium lauryl sulfoacetate (SLSA), the oxalate monoester linkage in (dodecyloxy)(oxo)acetate is susceptible to alkaline hydrolysis, enabling triggered loss of surface activity and subsequent phase separation [1]. This property was experimentally demonstrated for oxalic acid monoesters: addition of a base cleaved the emulsifier, causing controlled destabilization of the miniemulsion [1]. SDS and SLSA, in contrast, require harsher chemical conditions or enzymatic degradation to lose surfactant function, precluding simple triggered demulsification.

Cleavable surfactant Triggered demulsification Nanoparticle purification Alkali‑labile ester

Green Aqueous Synthesis Route for Monoalkyl Oxalates vs. Traditional Organic‑Solvent Methods: Higher Yield and Purity Under Mild Conditions

A recently reported selective monohydrolysis method for symmetric dialkyl oxalates produces monoalkyl oxalates—including the dodecyl derivative—in aqueous media (NaOH, THF or acetonitrile co‑solvent, 0–5 °C), achieving high yields and high purities without toxic reagents [1][2]. This contrasts with traditional esterification routes that employ organic solvents, toxic coupling agents, and frequently deliver low‑to‑modest yields [1]. The improved synthetic accessibility directly affects commercial availability, cost, and scalability for procurement.

Green synthesis Monohydrolysis Monoalkyl oxalate Process chemistry

Evidence‑Backed Application Scenarios for (Dodecyloxy)(oxo)acetate (CAS 185043-26-9) in Academic and Industrial Settings


Cleavable Emulsifier for Nanoparticle Precipitation in Water‑in‑Oil Miniemulsion Reactors

(Dodecyloxy)(oxo)acetate serves as a low‑molecular‑weight, base‑cleavable emulsifier that stabilizes W/O miniemulsion droplets in the 50–500 nm range during nanoparticle synthesis, and is subsequently cleaved by mild alkali addition to enable clean phase separation and product isolation without energy‑intensive purification steps [1]. This directly leverages the C₁₂–C₁₄ chain‑length optimization and cleavability evidence presented in Section 3.

Anionic Surfactant Building Block for Synthetic Organic Chemistry and Polymer Synthesis

As a monoalkyl oxalate half‑ester, this compound is a versatile building block for pharmaceuticals, natural products, and polymers where an ionizable C₁₂ chain with a compact oxalate linker is required [1][2]. Its recent green synthetic accessibility enhances its utility in research laboratories seeking to minimize solvent waste and toxic reagent use.

Model Compound for Structure–Activity Relationship Studies of Oxalate‑Based Surfactants

Because the dodecyl chain length falls within the experimentally determined optimum (C₁₂–C₁₄) for miniemulsion performance, (dodecyloxy)(oxo)acetate is the preferred reference compound for benchmarking new oxalate monoester surfactants, evaluating head‑group modifications, or studying alkali‑triggered degradation kinetics [1].

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